molecular formula C19H18F2N2O2 B5805001 N-(3-fluorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide

N-(3-fluorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide

Cat. No.: B5805001
M. Wt: 344.4 g/mol
InChI Key: GBGFWNBGMAVOCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of fluorine atoms on both phenyl rings, which can significantly influence its chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced through nucleophilic aromatic substitution reactions. This step often requires the use of fluorinated benzene derivatives and suitable nucleophiles.

    Coupling Reactions: The final step involves coupling the fluorophenyl groups with the piperidine ring. This can be achieved using coupling reagents such as carbodiimides or phosphonium salts under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization and coupling reactions.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification Techniques: Employing purification techniques such as crystallization, distillation, and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-fluorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and receptor interactions.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atoms on the phenyl rings can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide
  • N-(3-fluorophenyl)methylpiperidine-4-carboxamide
  • 4-[(4-fluorophenyl)amino]piperidine-4-carboxamide

Uniqueness

N-(3-fluorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide is unique due to the presence of fluorine atoms on both phenyl rings, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of fluorination on molecular interactions and pharmacological properties.

Properties

IUPAC Name

1-(4-fluorobenzoyl)-N-(3-fluorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2/c20-15-6-4-14(5-7-15)19(25)23-10-8-13(9-11-23)18(24)22-17-3-1-2-16(21)12-17/h1-7,12-13H,8-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGFWNBGMAVOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=CC=C2)F)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.